molecular formula C21H22N2O5S B013944 Zinquin ethyl ester CAS No. 181530-09-6

Zinquin ethyl ester

Cat. No.: B013944
CAS No.: 181530-09-6
M. Wt: 414.5 g/mol
InChI Key: KCASTCXJTDRDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinquin ethyl ester is a fluorescent derivative of Zinquin, primarily used as a zinc ion fluorophore. It is a cell-permeable, lipophilic compound that can penetrate cell membranes and is sensitive to zinc ions. When combined with zinc ions in the presence of calcium and magnesium ions, it produces a blue fluorescence, making it a valuable tool for detecting and monitoring intracellular zinc levels .

Mechanism of Action

Target of Action

Zinquin Ethyl Ester is primarily targeted towards zinc ions (Zn2+) in the cytosol of cells . Zinc is an essential micronutrient that plays crucial roles in numerous biological processes, including enzymatic function, protein structure, and cellular signaling .

Mode of Action

this compound is a quinolone-based fluorescent probe that is lipophilic and zinc-sensitive . It penetrates cell membranes and, once inside the cell, it interacts with Zn2+ in the presence of Ca2+ and Mg2+ to produce blue fluorescence . This fluorescence, which is excited at 368nm and emits at 490nm, allows for the detection and monitoring of changes in intracellular concentrations of Zn2+ .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon entering cells, this compound is hydrolyzed by cytosolic esterases into Zinquin, which carries a negative charge . This prevents its efflux across the plasma membrane, thereby enhancing its bioavailability within the cell .

Result of Action

The primary result of this compound’s action is the detection and monitoring of intracellular Zn2+ concentrations . By producing a blue fluorescence upon binding to Zn2+, it allows for the visualization of Zn2+ in cells . This can be particularly useful in research settings, where understanding the role of zinc in cellular processes is of interest.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other divalent cations such as Ca2+ and Mg2+ is necessary for the compound to bind to Zn2+ and produce fluorescence . Additionally, the compound’s ability to penetrate cell membranes and remain within cells can be affected by factors such as the lipid composition of the cell membrane and the activity of esterases

Biochemical Analysis

Biochemical Properties

Zinquin Ethyl Ester plays a significant role in biochemical reactions. It interacts with zinc ions (Zn2+) in the presence of calcium (Ca2+) and magnesium (Mg2+) ions to produce blue fluorescence . This interaction allows this compound to serve as a fluorescent probe for cytosolic zinc .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by enabling the detection and monitoring of intracellular zinc fluxes . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. Specifically, it binds with Zn2+ in the presence of Ca2+ and Mg2+ . This binding interaction results in the production of blue fluorescence, which can be used to monitor changes in gene expression and enzyme activity related to zinc homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable and does not degrade easily, making it suitable for long-term studies of cellular function . Its ability to penetrate cell membranes allows it to remain within cells for extended periods, providing a continuous indication of intracellular zinc levels .

Metabolic Pathways

This compound is involved in the metabolic pathways related to zinc homeostasis. It interacts with Zn2+, an essential cofactor for many enzymes . The binding of this compound to Zn2+ can affect metabolic flux and metabolite levels by influencing the activity of these zinc-dependent enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues by diffusing across cell membranes due to its lipophilic nature . Once inside the cell, it is retained by the action of cytosolic esterases, which cleave the ethyl ester group and prevent its efflux across the plasma membrane .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytosol, where it serves as a fluorescent probe for zinc . Its activity and function within the cell are influenced by its ability to bind with Zn2+ and produce fluorescence, providing a visual indication of intracellular zinc levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinquin ethyl ester involves the reaction of Zinquin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high throughput. The compound is produced under strict quality control measures to meet the required purity standards for scientific research .

Types of Reactions:

Common Reagents and Conditions:

    Complexation: Zinc ions (Zn²⁺), calcium ions (Ca²⁺), and magnesium ions (Mg²⁺) in aqueous solutions.

    Hydrolysis: Cytosolic esterases within living cells.

Major Products:

Scientific Research Applications

Zinquin ethyl ester has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high cell permeability and ability to be retained within cells after hydrolysis. This property makes it particularly useful for long-term monitoring of intracellular zinc levels, providing more accurate and reliable data compared to other zinc ion fluorophores .

Properties

IUPAC Name

ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCASTCXJTDRDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171164
Record name Zinquin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181530-09-6
Record name Zinquin ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinquin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINQUIN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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